Comprehensive Crystal Structure Analysis of (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol: A Technical Guide
Comprehensive Crystal Structure Analysis of (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol: A Technical Guide
Executive Summary
The compound (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol (CAS No. 858269-23-5) [1] is a highly functionalized pyrimidine derivative. Molecules of this class serve as critical intermediates in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and antiviral agents. Understanding the solid-state behavior of such intermediates through Single-Crystal X-Ray Diffraction (SCXRD) is paramount. The spatial arrangement, conformational flexibility of the hydroxymethyl group, and the supramolecular network dictated by the amino and chloro substituents directly influence the compound's stability, solubility, and downstream reactivity.
This guide provides a comprehensive, causality-driven methodology for the crystallization, crystallographic data collection, structure refinement, and supramolecular analysis of this specific pyrimidine derivative.
Structural & Mechanistic Profiling
Before initiating experimental protocols, it is critical to analyze the target molecule's structural features to predict its behavior in the solid state. The molecular formula is C₆H₈ClN₃O .
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Pyrimidine Core: The aromatic ring provides a rigid planar scaffold capable of π⋯π stacking.
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Amino Group (-NH₂ at C4): Acts as a strong hydrogen bond donor. In pyrimidine systems, this group typically engages in N−H⋯N interactions with the adjacent pyrimidine nitrogen of a neighboring molecule, often forming centrosymmetric R22(8) dimeric motifs [2].
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Hydroxymethyl Group (-CH₂OH at C5): Introduces conformational flexibility. The hydroxyl oxygen acts as both a hydrogen bond donor and acceptor, driving the formation of 1D polymeric chains or 2D corrugated layers.
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Chloro Substituent (-Cl at C2): Acts as a potential halogen bond donor ( C−Cl⋯O or C−Cl⋯π ) and heavily influences the crystal packing density due to its high polarizability.
Mechanistic pathways of supramolecular assembly driven by functional group interactions.
Experimental Protocols for SCXRD
A self-validating crystallographic workflow requires precision at every step, from crystal growth to final refinement.
Crystallization Strategy
Objective: Grow a single crystal of sufficient size (typically 0.1−0.3 mm in all dimensions) with minimal defects. Causality: The molecule possesses competing polar (-OH, -NH₂) and non-polar (-CH₃, -Cl) regions. Using a single solvent often leads to rapid precipitation (powder) or thin needles. A binary solvent system using vapor diffusion controls the supersaturation rate, allowing the thermodynamically stable hydrogen-bonded network to assemble flawlessly.
Step-by-Step Methodology:
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Dissolution: Dissolve 10-15 mg of (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol in 1.0 mL of a polar solvent (e.g., Methanol or Ethyl Acetate) in a 4 mL glass vial.
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Filtration: Filter the solution through a 0.22 µm PTFE syringe filter to remove nucleation-inducing dust particles.
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Antisolvent Chamber: Place the 4 mL vial (uncapped) inside a larger 20 mL vial containing 3.0 mL of a non-polar antisolvent (e.g., Hexanes or Diethyl Ether).
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Diffusion: Seal the 20 mL vial tightly and store it in a vibration-free environment at a constant 20°C.
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Harvesting: After 3–7 days, inspect under polarized light. Select a crystal with sharp extinction (indicating a single domain) and mount it on a MiTeGen loop using paratone oil.
Data Collection Parameters
Objective: Obtain high-resolution diffraction data while minimizing thermal noise. Causality: Data must be collected at cryogenic temperatures (typically 100 K) using a nitrogen cryostream. Cooling reduces the thermal vibrations (atomic displacement parameters) of the flexible hydroxymethyl group, which is crucial for accurately locating the electron density of the hydroxyl and amino hydrogen atoms in the difference Fourier map [3].
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Radiation Source: Mo Kα ( λ=0.71073 Å) or Cu Kα ( λ=1.54184 Å). Cu Kα is preferred for this molecule to maximize the anomalous dispersion signal of the Chlorine atom, aiding in absolute structure determination if a chiral space group is adopted.
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Resolution: Collect data to at least θ=25.2∘ (for Mo) or θ=67.5∘ (for Cu) to ensure a high data-to-parameter ratio.
Structure Solution and Refinement
Objective: Build an accurate atomic model from the diffraction data. Causality: We utilize Olex2 as the graphical user interface, running ShelXT for structure solution and ShelXL for refinement [4]. ShelXT uses intrinsic phasing, which is mathematically superior to traditional direct methods for resolving pseudo-symmetry issues common in planar pyrimidine derivatives.
Step-by-Step Methodology:
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Data Reduction: Process the raw frames using the diffractometer's software (e.g., APEX4 or CrysAlisPro) to apply multi-scan absorption corrections.
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Phasing (ShelXT): Solve the structure to locate all non-hydrogen atoms (C, N, O, Cl).
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Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically. Ensure the thermal ellipsoids are chemically sensible (not excessively elongated, which would indicate unresolved disorder).
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Hydrogen Atom Treatment (Critical Step):
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Carbon-bound H-atoms: Place in calculated positions using a riding model (AFIX 43 for aromatic, AFIX 137 for methyl).
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Heteroatom-bound H-atoms (-OH, -NH₂): Locate these directly from the difference Fourier map. Refine their coordinates freely, but apply a distance restraint (DFIX 0.84 0.02 for O-H and DFIX 0.88 0.02 for N-H) to maintain chemically sensible bond lengths. Set their isotropic displacement parameters to Uiso(H)=1.5Ueq(O) and 1.2Ueq(N) , respectively.
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Validation: Run the final .cif file through the IUCr checkCIF utility. The model is self-validating when R1<5% and wR2<15% , with no Level A or B alerts.
Step-by-step single-crystal X-ray diffraction workflow for small molecule characterization.
Supramolecular & Hirshfeld Surface Analysis
Standard crystallographic tables only provide 1D geometric data (bond lengths and angles). To fully understand the stability of (4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol, we must analyze the 3D topology of its intermolecular interactions using Hirshfeld Surface Analysis [5].
Causality: The Hirshfeld surface defines the volume of space where the molecule's electron density dominates over its neighbors. By mapping the normalized contact distance ( dnorm ) onto this surface, we can visually and quantitatively identify all non-covalent interactions.
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Deep Red Spots on dnorm : Indicate strong, highly directional hydrogen bonds (e.g., N−H⋯N and O−H⋯O ).
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2D Fingerprint Plots: Deconstruct the surface into specific atom-to-atom contacts. For this pyrimidine derivative, the H⋯H contacts typically account for ~35-45% of the surface area, while O⋯H and N⋯H contacts appear as sharp spikes, confirming their role as the primary structural directors [6]. The Cl⋯H contacts will appear as distinct wings in the plot, highlighting the halogen's contribution to lattice cohesion.
Quantitative Data Presentation
The following tables summarize the expected quantitative outputs for a high-quality crystallographic refinement of this class of pyrimidine derivatives.
Table 1: Representative Crystallographic Parameters
| Parameter | Value / Specification |
| Chemical Formula | C₆H₈ClN₃O |
| Formula Weight | 173.60 g/mol |
| Temperature | 100(2) K |
| Wavelength | 1.54184 Å (Cu Kα ) |
| Crystal System / Space Group | Monoclinic / P21/c (Typical for this class) |
| Absorption Coefficient ( μ ) | ~3.5 mm⁻¹ |
| Goodness-of-fit (GOF) on F2 | 1.020 - 1.050 |
| Final R indices[ I>2σ(I) ] | R1≈0.035 , wR2≈0.095 |
| Largest diff. peak and hole | 0.35 and -0.25 e·Å⁻³ |
Table 2: Key Hydrogen Bonding Geometry (Theoretical Framework)
| Interaction Type | Donor-H ( D−H , Å) | H...Acceptor ( H⋯A , Å) | Donor...Acceptor ( D⋯A , Å) | Angle ( D−H⋯A , °) |
| O-H...N (Pyrimidine) | 0.84(2) | 1.95(2) | 2.75(3) | > 160 |
| N-H...O (Hydroxyl) | 0.88(2) | 2.05(2) | 2.88(3) | > 155 |
| N-H...N (Dimer Motif) | 0.88(2) | 2.10(2) | 2.95(3) | > 165 |
| C-H...Cl (Halogen Contact) | 0.95 | 2.75 | 3.50 | ~ 140 |
(Note: Values in parentheses represent standard uncertainties derived from the full-matrix least-squares refinement).
References
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Torambetov, B., et al. "Synthesis, crystal structure and Hirshfeld surface analysis of 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine." IUCrData, 2024. Available at:[Link]
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Queen's University Department of Chemistry. "X-Ray Crystallography Facility and Protocols." Queen's University. Available at:[Link]
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Dolomanov, O. V., et al. "OLEX2: A complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 2009. Available at:[Link]
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Daoui, S., et al. "Crystal structure determination, Hirshfeld surface, crystal void, intermolecular interaction energy analyses... of 2-(4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)acetic acid." Acta Crystallographica Section E, 2019. Available at:[Link]
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Royal Society of Chemistry. "Quantitative analysis of hydrogen and chalcogen bonds in two pyrimidine-5-carbonitrile derivatives." RSC Advances, 2020. Available at:[Link]
